GIRK1/2 vs. GIRK1/4 Subtype Selectivity
VU0810464 demonstrates 4.4-fold selectivity for neuronal GIRK1/2 over cardiac GIRK1/4 channels, compared to ML297 which shows only 5.5-fold selectivity [1]. While both compounds activate GIRK1/2 with similar potency (EC50 165 nM for VU0810464 vs 160 nM for ML297), the critical differentiation lies in their absolute potency at the cardiac subtype: VU0810464 (EC50 = 720 nM) is 1.2-fold less potent at GIRK1/4 than ML297 (EC50 = 887 nM) . In functional electrophysiology using sinoatrial node (SAN) cells versus hippocampal (HPC) neurons, VU0810464 exhibits a 9-fold higher potency for neuronal Kir3 channel activation compared to cardiac SAN cells [1]. This represents a functionally meaningful margin for studies requiring neuronal-specific GIRK modulation with minimal cardiac engagement.
| Evidence Dimension | GIRK1/2 (neuronal) vs GIRK1/4 (cardiac) subtype selectivity |
|---|---|
| Target Compound Data | GIRK1/2 EC50 = 165 nM; GIRK1/4 EC50 = 720 nM; Selectivity ratio (GIRK1/4 ÷ GIRK1/2) = 4.4 |
| Comparator Or Baseline | ML297: GIRK1/2 EC50 = 160 nM; GIRK1/4 EC50 = 887 nM; Selectivity ratio = 5.5 |
| Quantified Difference | VU0810464 absolute GIRK1/4 EC50 is 167 nM lower (720 nM vs 887 nM); functional neuronal:cardiac potency ratio of 9-fold in native cells |
| Conditions | Thallium flux assay in HEK293 cells expressing recombinant channels; whole-cell patch clamp electrophysiology in mouse hippocampal neurons and sinoatrial node cells |
Why This Matters
Procurement of VU0810464 rather than ML297 enables experiments with reduced cardiac GIRK engagement at doses required for neuronal activation, minimizing confounding cardiovascular effects in whole-animal studies.
- [1] Vo BN, Abney KK, Anderson A, Marron Fernandez de Velasco E, Benneyworth MA, Daniels JS, Morrison RD, Hopkins CR, Weaver CD, Wickman K. VU0810464, a non-urea G protein-gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress-induced hyperthermia in mice. Br J Pharmacol. 2019 Jul;176(13):2238-2249. View Source
